Lipophilicity vs. Cysteamine
2-(Tert-butylamino)ethanethiol exhibits a significantly higher lipophilicity compared to its unsubstituted analog, cysteamine (2-aminoethanethiol). This difference is quantified by a logP value of 1.7 for the target compound versus a logP of 0.1 for cysteamine [1]. This represents an increase of over 1.5 log units, indicating a much stronger preference for non-polar environments.
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient, logP) |
|---|---|
| Target Compound Data | logP = 1.7 |
| Comparator Or Baseline | Cysteamine (2-aminoethanethiol), logP = 0.1 |
| Quantified Difference | ΔlogP = +1.6 units |
| Conditions | Calculated/Predicted values at 25°C |
Why This Matters
This substantial increase in lipophilicity is critical for applications requiring solubility in organic solvents or for modulating the compound's ability to cross biological membranes, directly impacting its utility in synthetic chemistry and its pharmacokinetic behavior.
- [1] Chembase. Cysteamine: Hydrophobicity(logP). View Source
